Trihexylsilane's silicon atom bonded to three bulky ethyl groups can act as a sterically hindered protecting group in organic synthesis. This property allows chemists to selectively modify other functional groups in a molecule while leaving the trihexylsilane group intact. Once the desired modifications are complete, the trihexylsilane group can be cleaved under specific conditions to reveal the original functionality [].
Furthermore, the combination of organic ethyl groups and the central silicon atom in trihexylsilane can contribute to interesting material properties. Researchers are exploring the potential of trihexylsilane and similar organosilanes in the development of new materials with specific characteristics, such as hydrophobicity (water repellency) or electrical conductivity [].
Trihexylsilane is an organosilicon compound characterized by the chemical formula . It consists of a silicon atom bonded to three hexyl groups, making it a trialkylsilane. This compound is notable for its unique structure, which provides specific chemical properties and reactivity. Trihexylsilane is primarily used in organic synthesis and as a reagent in various
These reactions highlight trihexylsilane's versatility as a reagent in synthetic organic chemistry.
Trihexylsilane can be synthesized through several methods:
These methods provide flexibility in synthesizing trihexylsilane tailored to specific laboratory needs.
Trihexylsilane finds applications across various fields:
These applications underscore its significance in both academic research and industrial processes.
Studies on the interactions involving trihexylsilane primarily focus on its reactivity with various organic substrates. The Si-H bond's reactivity allows for significant interaction with double bonds in alkenes and alkynes, leading to the formation of new compounds. Additionally, trihexylsilane has been investigated for its role in facilitating radical reactions, which are essential in polymer chemistry and organic synthesis.
Trihexylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Trimethylsilane | Widely used as a precursor in semiconductor applications; less bulky than trihexylsilane. | |
Triethylsilane | Liquid at room temperature; commonly used in hydrosilylation reactions. | |
Tris(trimethylsilyl)silane | Acts as a reducing agent; less toxic alternative to organotin compounds. |
Trihexylsilane's uniqueness lies in its larger hexyl groups compared to other trialkylsilanes, which provides enhanced steric bulk and potentially different reactivity profiles. Its ability to participate effectively in hydrosilylation while being less volatile than smaller analogs makes it suitable for specific applications where stability and reactivity are crucial.
Property | Value | Reference |
---|---|---|
Molecular Formula | C18H40Si | NIST WebBook [2] |
Molecular Weight (g/mol) | 284.5957 | NIST WebBook [2] |
CAS Registry Number | 2929-52-4 | NIST WebBook [2] |
IUPAC Standard InChIKey | IBNSYFQZHBBNLR-UHFFFAOYSA-N | NIST WebBook [2] |
Chemical Structure Description | Three hexyl groups attached to a silicon atom with Si-H bond | CymitQuimica [1] |
The bonding architecture of trihexylsilane centers around the silicon atom, which adopts a tetrahedral geometry characteristic of sp³ hybridization [1]. The silicon atom forms three sigma bonds with the terminal carbon atoms of the hexyl chains and one silicon-hydrogen bond. This tetrahedral arrangement results from the four electron pairs around the silicon center, consistent with VSEPR theory predictions.
The silicon-hydrogen bond represents a critical structural feature of trihexylsilane. Drawing from comparative studies on related organosilanes, the Si-H bond in trialkylsilanes typically exhibits bond lengths in the range of 1.47-1.50 Å [3]. The Si-H bond possesses significant reactivity due to the polarization of the bond, with silicon being more electropositive than hydrogen. This polarization contributes to the reducing properties observed in related trialkylsilane compounds [4] [5].
The electronic structure is dominated by the silicon 3s and 3p orbitals, which participate in sp³ hybridization. The silicon-carbon bonds to the hexyl groups are characterized by sigma bonding, with bond lengths typically ranging from 1.87-1.90 Å based on structural data from related organosilanes [3]. The electronic distribution creates a molecule with a significant hydrophobic character due to the extensive alkyl substitution around the silicon center [1].
Trihexylsilane exhibits characteristic liquid phase behavior at ambient conditions. The compound presents as a colorless to pale yellow liquid with relatively low viscosity [1]. The boiling point occurs at 433-434 K (160-161°C) under reduced pressure conditions of 0.007 bar [2], indicating the compound's volatility under vacuum conditions.
The enthalpy of vaporization has been experimentally determined as 51.0 ± 0.7 kJ/mol [2], providing insight into the intermolecular forces present in the liquid phase. This value reflects moderate van der Waals interactions between molecules, consistent with the long-chain alkyl substitution pattern that promotes intermolecular dispersion forces.
Thermal stability characteristics of trihexylsilane can be inferred from its structural analogy to other trialkylsilanes. The compound demonstrates enhanced stability and resistance to moisture [1], attributed to the steric protection provided by the three hexyl groups around the silicon center. This structural arrangement inhibits hydrolysis reactions that are common in less substituted silanes.
Table 2: Thermal and Phase Behavior Properties
Property | Value | Reference |
---|---|---|
Boiling Point (K) | 433-434 | NIST WebBook [2] |
Boiling Point (°C) | 160-161 | NIST WebBook [2] |
Boiling Point Pressure (bar) | 0.007 | NIST WebBook [2] |
Enthalpy of Vaporization (kJ/mol) | 51.0 ± 0.7 | Voronkov et al. 1988 [2] |
Physical State at 20°C | Liquid | CymitQuimica [1] |
Appearance | Colorless to pale yellow liquid | CymitQuimica [1] |
The solubility characteristics of trihexylsilane are fundamentally governed by its extensive hydrophobic character. The compound exhibits high hydrophobic properties [1], making it incompatible with polar protic solvents such as water and alcohols. This hydrophobic nature arises from the three hexyl chains that dominate the molecular surface area, creating a predominantly nonpolar exterior.
The molecule demonstrates excellent compatibility with nonpolar and low-polarity organic solvents. Based on structural similarities to related trialkylsilanes, trihexylsilane would be expected to show high solubility in hydrocarbons, ethers, and halogenated solvents [6]. The extensive alkyl substitution pattern promotes strong van der Waals interactions with similar nonpolar solvents.
Trihexylsilane functions effectively as a surface modifier and coupling agent [1], properties that stem from its amphiphilic molecular architecture. The silicon center can interact with inorganic surfaces through Si-OH condensation reactions, while the hexyl chains provide hydrophobic surface modification. This dual functionality makes the compound valuable for improving adhesion between organic and inorganic materials [1].
Table 3: Solubility and Polarity Characteristics
Property | Value | Reference |
---|---|---|
Hydrophobic Character | High hydrophobic properties | CymitQuimica [1] |
Moisture Resistance | High resistance to moisture | CymitQuimica [1] |
Surface Modification Capability | Effective surface modifier | CymitQuimica [1] |
Coupling Agent Properties | Acts as coupling agent | CymitQuimica [1] |
Viscosity Character | Relatively low viscosity | CymitQuimica [1] |
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for trihexylsilane through characteristic chemical shift patterns. The ¹H NMR spectrum would be expected to display several distinct regions corresponding to the different hydrogen environments within the molecule.
The silicon-hydrogen proton represents the most distinctive feature in the ¹H NMR spectrum. Based on comparative data from triethylsilane, the Si-H proton typically appears as a multiplet in the region of 3.6-4.0 ppm [7] [8]. This downfield chemical shift results from the deshielding effect of the electronegative silicon atom and its electropositive character relative to carbon.
The hexyl chain protons would appear in characteristic patterns: the α-methylene protons adjacent to silicon would be observed around 0.6-0.8 ppm [8], while the remaining methylene groups would appear in the aliphatic region between 1.0-1.5 ppm. The terminal methyl groups of the hexyl chains would exhibit characteristic triplet multiplicity at approximately 0.9 ppm due to coupling with adjacent methylene protons.
²⁹Si NMR spectroscopy provides direct information about the silicon environment. For trialkylsilanes, the silicon nucleus typically resonates in the range of -15 to -45 ppm relative to tetramethylsilane [8]. The exact chemical shift depends on the substituent electronegativity and steric environment around the silicon center.
Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and bonding information for trihexylsilane. The most diagnostic vibrational feature is the silicon-hydrogen stretching mode, which appears as a strong absorption in the region of 2100-2200 cm⁻¹ [9] [10] [11].
The Si-H stretching frequency is sensitive to the electronic environment around silicon. In trialkylsilanes, this mode typically appears around 2100-2150 cm⁻¹ [10] [11], shifted to lower frequency compared to less substituted silanes due to the electron-donating effect of the alkyl groups. The exact frequency depends on the inductive effects of the substituents and the hybridization state of the silicon atom.
Additional characteristic infrared absorptions include:
Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in infrared spectra. The Si-H stretching mode often appears prominently in Raman spectra of organosilanes [14] [15]. The silicon-carbon stretching modes and skeletal vibrations of the hexyl chains would also be observable in the Raman spectrum, providing additional structural confirmation.
Irritant